molecular formula C8H15N3 B13180080 1-(3-Methylbutyl)-1H-imidazol-2-amine

1-(3-Methylbutyl)-1H-imidazol-2-amine

Cat. No.: B13180080
M. Wt: 153.22 g/mol
InChI Key: BMNDUUQNVJXDSN-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3-Methylbutyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole with 3-methylbutylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

1-(3-Methylbutyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imidazole ring, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal or 3-methylbutanoic acid, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Methylbutyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-(3-Methylbutyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:

    1-Butyl-1H-imidazol-2-amine: This compound has a butyl group instead of a 3-methylbutyl group. The presence of the methyl group in this compound may confer different chemical and biological properties.

    1-(2-Methylpropyl)-1H-imidazol-2-amine: This compound has a 2-methylpropyl group, which is structurally similar but not identical to the 3-methylbutyl group. The position of the methyl group can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific structural configuration, which may result in distinct chemical and biological behaviors compared to its analogs.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-methylbutyl)imidazol-2-amine

InChI

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-10-8(11)9/h4,6-7H,3,5H2,1-2H3,(H2,9,10)

InChI Key

BMNDUUQNVJXDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CN=C1N

Origin of Product

United States

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